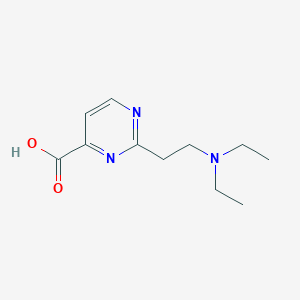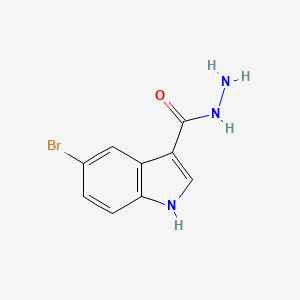![molecular formula C10H10BrClN2O2 B13562607 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13562607.png)
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and therapeutic applications. The presence of the bromo group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions to yield different products. For instance, the reaction in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) promotes C–C bond cleavage, leading to the formation of N-(pyridin-2-yl)amides. On the other hand, performing the reaction in ethyl acetate with only TBHP results in a one-pot tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Iodine (I2)
- Tert-butyl hydroperoxide (TBHP)
- Various nucleophiles for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Wissenschaftliche Forschungsanwendungen
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications, including:
- Medicinal Chemistry : It serves as a scaffold for the development of new pharmaceuticals due to its biological activity.
- Biological Research : The compound can be used to study various biological pathways and mechanisms.
- Industrial Applications : It can be used in the synthesis of other complex molecules and materials .
Wirkmechanismus
The mechanism of action of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The bromo group can also play a role in enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- N-(Pyridin-2-yl)amides
- Imidazo[1,2-a]pyridines with different substituents
Uniqueness
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is unique due to the presence of the propanoic acid moiety, which can influence its solubility and reactivity. Additionally, the hydrochloride salt form can enhance its stability and ease of handling .
Eigenschaften
Molekularformel |
C10H10BrClN2O2 |
|---|---|
Molekulargewicht |
305.55 g/mol |
IUPAC-Name |
3-(7-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c11-7-3-4-13-8(1-2-10(14)15)6-12-9(13)5-7;/h3-6H,1-2H2,(H,14,15);1H |
InChI-Schlüssel |
UEJISXLDQSVHIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=C2CCC(=O)O)C=C1Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride](/img/structure/B13562528.png)
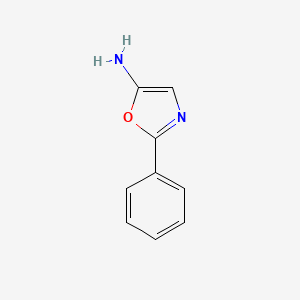
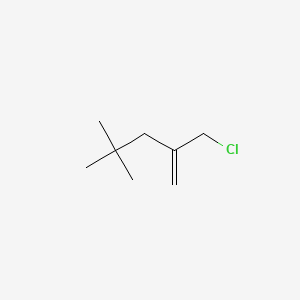
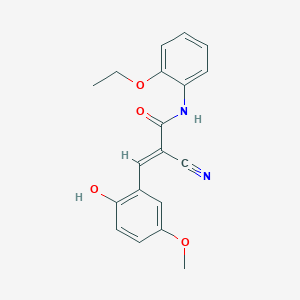
![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
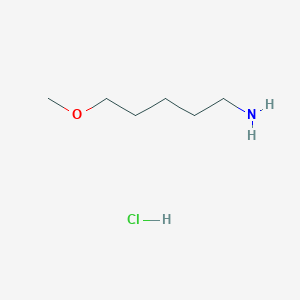
![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13562568.png)
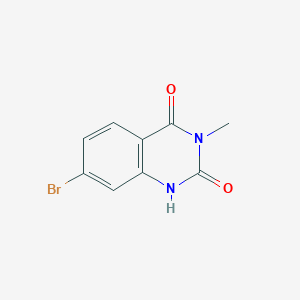
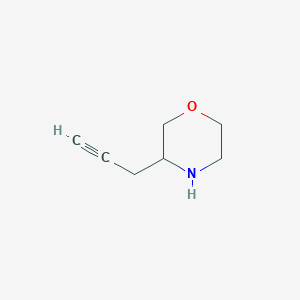
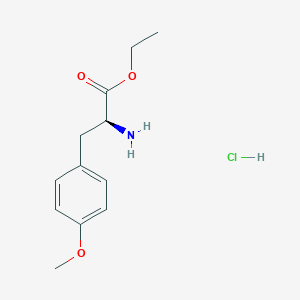
![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)
